molecular formula C21H40N6O6 B12295347 H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH

H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH

Cat. No.: B12295347
M. Wt: 472.6 g/mol
InChI Key: GOWXMLHORJHYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH is a synthetic peptide composed of a sequence of amino acids This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as threonine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Specific amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of threonine can lead to the formation of hydroxythreonine.

Scientific Research Applications

H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, affecting signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    H-DL-δ-Hydroxy-DL-Lys-OH: Another synthetic peptide with similar amino acid composition.

    Ac-DL-Tyr-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Lys-DL-Tyr-DL-Pro-DL-Ser-DL-Asp-DL-Trp-DL-Glu-DL-Asp-DL-Tyr-OH: A more complex peptide with additional amino acids.

Uniqueness

H-DL-xiThr-DL-Lys-DL-Pro-DL-Lys-OH is unique due to its specific sequence and potential applications. Its combination of amino acids provides distinct properties that can be tailored for various research and industrial purposes.

Properties

Molecular Formula

C21H40N6O6

Molecular Weight

472.6 g/mol

IUPAC Name

6-amino-2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C21H40N6O6/c1-13(28)17(24)19(30)25-14(7-2-4-10-22)20(31)27-12-6-9-16(27)18(29)26-15(21(32)33)8-3-5-11-23/h13-17,28H,2-12,22-24H2,1H3,(H,25,30)(H,26,29)(H,32,33)

InChI Key

GOWXMLHORJHYPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N)O

Origin of Product

United States

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